molecular formula C15H13N7S B2610540 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 895835-38-8

4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2610540
CAS No.: 895835-38-8
M. Wt: 323.38
InChI Key: DTHMCOLUWBOXPD-UHFFFAOYSA-N
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Description

4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is a complex heterocyclic compound that features a unique combination of benzimidazole, pyridine, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions. One common method includes the condensation of 2-pyridin-2-yl-1H-benzimidazole with appropriate triazole precursors under controlled conditions. The reaction often requires the use of solvents like acetic acid and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor functions, leading to its biological effects. The pathways involved often include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-[(2-pyridin-2-yl-1H-benzimidazol-1-yl)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its combined structural features of benzimidazole, pyridine, and triazole rings.

Properties

IUPAC Name

4-amino-3-[(2-pyridin-2-ylbenzimidazol-1-yl)methyl]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7S/c16-22-13(19-20-15(22)23)9-21-12-7-2-1-5-10(12)18-14(21)11-6-3-4-8-17-11/h1-8H,9,16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMCOLUWBOXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=NNC(=S)N3N)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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